3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate
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Overview
Description
3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate is a chemical compound with the molecular formula C14H19NO6S2 and a molecular weight of 361.43 g/mol . This compound belongs to the class of sulfonated indole derivatives and is known for its unique structural features, which include a sulfonate group attached to an indole ring.
Preparation Methods
The synthesis of 3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate typically involves the reaction of 2,3,3-trimethylindolenine with a sulfonating agent. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the sulfonation process . Industrial production methods may involve large-scale sulfonation reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group enhances the compound’s solubility and allows it to interact with specific binding sites on proteins and other biomolecules . This interaction can lead to changes in the activity of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate can be compared with other similar compounds, such as:
2,3,3-Trimethyl-3H-indole-5-sulfonic acid: This compound has a similar indole structure but lacks the additional sulfonate group on the propane chain.
2,3,3-Trimethylindolenine-5-sulfonic acid: This compound is also a sulfonated indole derivative but differs in the position and number of sulfonate groups.
The uniqueness of this compound lies in its dual sulfonate groups, which enhance its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .
Biological Activity
3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate, also known as sulfonated indole derivative, is a compound with notable biological activity due to its unique structural features. This article delves into its biological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : C₁₄H₁₉N₀₆S₂
- Molecular Weight : 361.43 g/mol
- CAS Number : 76578-90-0
- Appearance : Dark purple solid
- Melting Point : Greater than 180°C
The presence of sulfonate groups enhances the compound's polarity and solubility in aqueous environments, making it suitable for biological applications.
Binding Interactions
Research indicates that this compound can interact with various biomolecules. The sulfonate groups facilitate strong electrostatic interactions with positively charged residues on proteins and nucleic acids. Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to study these interactions, revealing significant binding affinities and kinetics.
Drug Delivery Systems
The compound has shown promise in drug delivery applications. Its ability to form stable complexes with biomolecules allows for effective bioconjugation processes. This property is particularly beneficial in enhancing the solubility and stability of drugs in biological systems.
Case Study 1: Drug Delivery Enhancement
A study demonstrated that incorporating this compound into liposomal formulations increased the bioavailability of hydrophobic drugs. The sulfonate groups improved the interaction between the liposomes and cellular membranes, facilitating drug release and uptake.
Case Study 2: Protein Binding Studies
In another investigation, the binding kinetics of this compound with serum albumin were analyzed. The results indicated that the compound exhibited a high affinity for serum albumin, which could be leveraged for targeted drug delivery in therapeutic applications.
Applications
Application Area | Description |
---|---|
Drug Delivery Systems | Enhances solubility and stability of drugs; facilitates bioconjugation processes. |
Bioconjugation | Forms stable complexes with proteins and nucleic acids for targeted therapies. |
Analytical Chemistry | Used in assays to study protein interactions and binding affinities. |
Properties
Molecular Formula |
C14H19NO6S2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-(2,3,3-trimethyl-5-sulfoindol-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C14H19NO6S2/c1-10-14(2,3)12-9-11(23(19,20)21)5-6-13(12)15(10)7-4-8-22(16,17)18/h5-6,9H,4,7-8H2,1-3H3,(H-,16,17,18,19,20,21) |
InChI Key |
IJNKOCJUWUUMCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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